molecular formula C11H9NO2S B1297281 (Quinolin-2-ylsulfanyl)-acetic acid CAS No. 56919-56-3

(Quinolin-2-ylsulfanyl)-acetic acid

Cat. No.: B1297281
CAS No.: 56919-56-3
M. Wt: 219.26 g/mol
InChI Key: WOZJGFBFMIWEGN-UHFFFAOYSA-N
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Description

(Quinolin-2-ylsulfanyl)-acetic acid is an organic compound that features a quinoline ring system attached to a sulfanyl group and an acetic acid moiety The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-2-ylsulfanyl)-acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and green chemistry principles to enhance yield and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Quinolin-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets:

Biological Activity

(Quinolin-2-ylsulfanyl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfanyl acetic acid. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions. For instance, a study highlighted the Pd-catalyzed Liebeskind–Srogl cross-coupling as an effective method for synthesizing complex quinoline structures, which may serve as precursors to this compound .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. In one study, the IC50 values for these cell lines were reported at approximately 28 µM, indicating a promising therapeutic potential .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23128Induction of apoptosis, inhibition of Hsp90 client proteins
PC-328Stabilization of Hsp70 and Hsp90 levels without triggering heat-shock response

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, it showed considerable inhibition against Escherichia coli and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Comparison Drug
E. coli9.00 ± 0.55Ciprofloxacin (8.33 ± 0.44)
Pseudomonas aeruginosa10.00 ± 1.00Ciprofloxacin (8.33 ± 0.44)

The biological activity of this compound can be attributed to several mechanisms:

  • Hsp90 Inhibition : The compound appears to interfere with the heat shock protein 90 (Hsp90) pathway, leading to the degradation of client proteins such as CDK4, which is crucial for cell cycle regulation . This results in decreased viability of cancer cells.
  • Antioxidant Activity : Some studies have reported moderate antioxidant properties associated with quinoline derivatives, suggesting that they may help mitigate oxidative stress in cells .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and various biological targets, including DNA gyrase, which is critical for bacterial proliferation .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Antimicrobial Efficacy Against E. coli : In vitro assays revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating bacterial infections .

Properties

IUPAC Name

2-quinolin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZJGFBFMIWEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328256
Record name (Quinolin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56919-56-3
Record name (Quinolin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention provides a single stage method for the production of 2-(quinolylthio)acetic acid by reacting 2-chloroquinoline with mercaptoacetic acid; the desired 2-(quinolylthio)acetic acid is obtained with high purity and yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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